molecular formula C20H20N4OS B2528443 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309801-39-4

3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2528443
CAS No.: 2309801-39-4
M. Wt: 364.47
InChI Key: ZJYJHEBQYLXGNR-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining imidazole, thiazole, and azabicyclo octane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with the azabicyclo octane core. Common reagents used in these reactions include ammonium acetate, sulfur, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of catalysts like zinc chloride can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of imidazole, thiazole, and azabicyclo octane structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

The compound 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the imidazole and thiazole rings followed by cyclization to form the bicyclic structure.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds containing imidazole moieties have shown promising results against various cancer cell lines due to their ability to inhibit specific protein targets involved in cancer progression.

Case Study:
In a study by Sobhi Mohamed Gomha et al., several thiazole-imidazole derivatives were synthesized and evaluated for their anticancer activity against liver carcinoma cell lines (HEPG2). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

CompoundIC50 (µM)Cancer Cell Line
A0.5HEPG2
B0.8HEPG2
C0.3HEPG2

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Research has demonstrated that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:
A study highlighted the effectiveness of thiazole-containing compounds against multidrug-resistant strains of bacteria, showcasing their potential as novel antibiotic agents .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by its structural components. The presence of both imidazole and thiazole rings plays a crucial role in enhancing its biological efficacy.

Key Observations:

  • Imidazole Ring: Known for its role in mimicking histidine residues in proteins, which can facilitate interactions with biological targets.
  • Thiazole Carbonyl Group: This moiety contributes to the overall lipophilicity and enhances membrane permeability, allowing better cellular uptake.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(18-12-26-19(22-18)14-4-2-1-3-5-14)24-15-6-7-16(24)11-17(10-15)23-9-8-21-13-23/h1-5,8-9,12-13,15-17H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYJHEBQYLXGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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